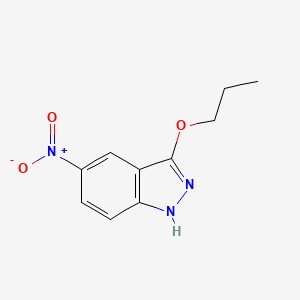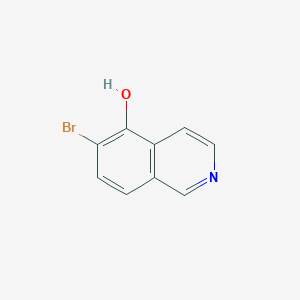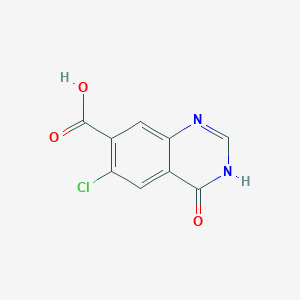
1-(Trifluoromethyl)naphthalene-3-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoromethyl)naphthalene-3-carboxaldehyde is an organic compound with the molecular formula C12H7F3O It is a derivative of naphthalene, where a trifluoromethyl group is attached to the first carbon and a carboxaldehyde group is attached to the third carbon of the naphthalene ring
Vorbereitungsmethoden
The synthesis of 1-(Trifluoromethyl)naphthalene-3-carboxaldehyde typically involves the introduction of the trifluoromethyl group and the carboxaldehyde group onto the naphthalene ring. One common method involves the metalation of 1-(Trifluoromethyl)naphthalene followed by formylation. This process can be achieved using organometallic reagents or lithium dialkylamide-type bases, followed by treatment with carbon dioxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
1-(Trifluoromethyl)naphthalene-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophilic reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Trifluoromethyl)naphthalene-3-carboxaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(Trifluoromethyl)naphthalene-3-carboxaldehyde exerts its effects depends on its specific application. In chemical reactions, the trifluoromethyl group can influence the reactivity and stability of the compound. In biological systems, it may interact with specific molecular targets, affecting pathways and processes at the molecular level .
Vergleich Mit ähnlichen Verbindungen
1-(Trifluoromethyl)naphthalene-3-carboxaldehyde can be compared with other similar compounds such as:
2-(Trifluoromethyl)naphthalene-4-carboxaldehyde: Similar structure but with different positions of the trifluoromethyl and carboxaldehyde groups.
1-Naphthalenecarboxaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1,6-Naphthyridines: Nitrogen-containing analogs with different biological activities and applications.
The uniqueness of this compound lies in the presence of both the trifluoromethyl and carboxaldehyde groups, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C12H7F3O |
|---|---|
Molekulargewicht |
224.18 g/mol |
IUPAC-Name |
4-(trifluoromethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H7F3O/c13-12(14,15)11-6-8(7-16)5-9-3-1-2-4-10(9)11/h1-7H |
InChI-Schlüssel |
NNWBWROXWIYBSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 7-methoxybenzo[b]thiophene-5-carboxylate](/img/structure/B11884518.png)


![4,6-Dimethyl-3-phenyl-3a,7a-dihydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11884546.png)
![2-(2-Methoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11884550.png)

![Benzo[g]quinoline-4-carboxylic acid](/img/structure/B11884557.png)

![1-(Pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11884577.png)




